Technical Documentation Center

2-(difluoromethyl)-1-methylpiperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(difluoromethyl)-1-methylpiperazine
  • CAS: 1780451-86-6

Core Science & Biosynthesis

Foundational

Technical Guide: Hydrogen Bond Donor Capacity of 2-(Difluoromethyl)-1-methylpiperazine

Executive Summary This technical guide provides a comprehensive analysis of the hydrogen bond donor (HBD) capacity of 2-(difluoromethyl)-1-methylpiperazine . In modern drug design, this scaffold represents a critical int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the hydrogen bond donor (HBD) capacity of 2-(difluoromethyl)-1-methylpiperazine . In modern drug design, this scaffold represents a critical intersection between classical amine chemistry and organofluorine bioisosterism.

While the N4-amine provides a canonical hydrogen bond donor, the 2-difluoromethyl (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) moiety introduces a "lipophilic hydrogen bond donor"—a weak, non-classical interaction driven by the polarization of the C–H bond by the geminal fluorine atoms. This guide details the theoretical framework of these interactions, their impact on basicity (

), and the experimental protocols required to quantify their magnitude using NMR titration and solvatochromic analysis.

Structural Analysis & Theoretical Framework

To understand the HBD capacity of this molecule, one must decouple the two distinct donor sites and their electronic interplay.

The Dual-Donor System

The molecule possesses two distinct HBD functionalities:

  • The Classical Donor (N4-H): A secondary amine proton. Its acidity is modulated by the electron-withdrawing inductive effect (

    
    ) of the proximal 
    
    
    
    group.
  • The Non-Classical Donor (

    
    ):  The carbon-bound hydrogen is significantly acidified by the two fluorine atoms. Unlike a hydroxyl group (
    
    
    
    ), which is a strong donor and hydrophilic, the
    
    
    group acts as a weak donor while maintaining high lipophilicity.
Electronic Modulation & Basicity

The introduction of the difluoromethyl group at the C2 position exerts a strong electron-withdrawing effect on the piperazine ring.

  • N1 (Tertiary): The basicity is significantly reduced due to its direct vicinity to the electron-poor C2.

  • N4 (Secondary): The basicity is also reduced, though to a lesser extent than N1. This reduction in

    
     (typically lowering the piperazine 
    
    
    
    from ~9.8 to ~8.5) is advantageous for membrane permeability, as it increases the fraction of the neutral species at physiological pH (7.4).
Conformational Bias (The Fluorine Effect)

2-Substituted piperazines often exhibit a preference for the axial conformation to alleviate


 strain, particularly when N1 is substituted. In the case of 2-(difluoromethyl)-1-methylpiperazine, the axial orientation of the 

group may be further stabilized by electrostatic gauche effects (F...N interactions), potentially locking the molecule into a specific bioactive conformation.

Visualization of Interactions

The following diagram illustrates the structural dynamics, highlighting the H-bond vectors and the inductive influence of the fluorine atoms.

G cluster_0 2-(difluoromethyl)-1-methylpiperazine Structure cluster_1 Interaction Capabilities N1 N1 (Methylated) Low Basicity C2 N1->C2 Steric Vicinity CF2H -CF2H Group (Lipophilic HBD) C2->CF2H Attached N4 N4-H (Classical HBD) CF2H->N1 -I Effect (Lowers pKa) Target_A Bio-Target (Acceptor Site 1) CF2H->Target_A Weak H-Bond (Electrostatic) Target_B Bio-Target (Acceptor Site 2) N4->Target_B Strong H-Bond (Canonical)

Figure 1: Structural map detailing the dual hydrogen bond donor sites and the inductive suppression of N1 basicity.

Experimental Quantification Protocols

To rigorously define the HBD capacity, we rely on Abraham Solute Descriptors (specifically the acidity parameter,


 or 

) and NMR Titration .
Protocol A: NMR Titration for HBD Acidity ( )

This protocol quantifies the H-bond donating strength of the


 proton by measuring the chemical shift perturbation (

) upon adding a standard acceptor (e.g., DMSO-d6 or HMPA).

Reagents:

  • Analyte: 2-(difluoromethyl)-1-methylpiperazine (>98% purity).

  • Solvent:

    
     (non-polar reference) and DMSO-d6 (strong acceptor).
    
  • Internal Standard: TMS (Tetramethylsilane).

Workflow:

  • Reference Scan: Dissolve 5 mg of analyte in 600 µL

    
    . Record 
    
    
    
    NMR. Note the chemical shift of the
    
    
    proton (typically a triplet around 5.5–6.5 ppm,
    
    
    ).
  • Titration / Comparative Scan: Dissolve 5 mg of analyte in 600 µL DMSO-d6. Record

    
     NMR.
    
  • Calculation: Calculate the shift difference:

    
    
    

    Interpretation: A larger

    
     indicates stronger H-bond acidity. For 
    
    
    
    groups, typical
    
    
    values range from 0.4 to 0.8 ppm, corresponding to an Abraham
    
    
    value of ~0.10.
Protocol B: Potentiometric Determination

Understanding the ionization state is prerequisite to HBD analysis.

Workflow:

  • Preparation: Prepare a

    
     solution of the analyte in 
    
    
    
    (ionic strength adjustor).
  • Titration: Titrate with

    
     and 
    
    
    
    under inert atmosphere (
    
    
    ) at 25°C.
  • Data Analysis: Use Bjerrum plots to determine macroscopic

    
     and 
    
    
    
    .
    • Expected Result: The

      
       of the N4 amine should be depressed relative to piperazine (9.8) to approximately 8.5–8.8 due to the 
      
      
      
      group.

Data Summary & Benchmarking

The following table benchmarks the HBD capacity of the difluoromethyl group against common bioisosteres.

Functional GroupHBD TypeAbraham Acidity (

)

(Oct/Wat)
Metabolic Stability

(Phenol)
Strong / Classical~0.60-0.67Low (Glucuronidation)

(Aniline)
Medium / Classical~0.26-1.23Medium

(Thiophenol)
Weak / Classical~0.15+0.18Medium

Weak / Lipophilic 0.09 – 0.13 +0.15 High

None0.00+0.50High

Note: The


 group provides a unique "Goldilocks" zone—sufficient H-bonding to maintain target affinity (e.g., replacing an OH) but lipophilic enough to improve permeability.

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for characterizing the HBD capacity of a new difluoromethyl-piperazine analog.

Workflow Start Start: 2-(difluoromethyl)-1-methylpiperazine Step1 1. Potentiometric Titration (Determine pKa) Start->Step1 Check1 Is N4 Protonated at pH 7.4? Step1->Check1 Path_Charged Yes (Cationic) Dominant HBD is NH2+ Check1->Path_Charged pKa > 7.4 Path_Neutral No (Neutral) Dual HBD System Active Check1->Path_Neutral pKa < 7.4 Step2 2. NMR Solvatochromism (Measure CF2H Acidity) Path_Charged->Step2 Measure in non-aq solvent Path_Neutral->Step2 Result Output: HBD Parameters (Abraham A, pKa, logD) Step2->Result

Figure 2: Step-by-step characterization workflow for defining HBD capacity.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[1] [Link]

  • Erickson, J. A., et al. (2025). "Quantifying the ability of the CF2H group as a hydrogen bond donor." Beilstein Journal of Organic Chemistry, 21, 5. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[2] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(11), 2914–2921. [Link]

Sources

Exploratory

Technical Guide: Physicochemical Profiling of 2-(Difluoromethyl)-1-methylpiperazine

Executive Summary This guide provides a technical analysis of 2-(difluoromethyl)-1-methylpiperazine , a specialized heterocyclic building block used in medicinal chemistry to modulate metabolic stability and membrane per...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-(difluoromethyl)-1-methylpiperazine , a specialized heterocyclic building block used in medicinal chemistry to modulate metabolic stability and membrane permeability. Unlike simple alkyl-substituted piperazines, the introduction of the difluoromethyl (


) group at the C2 position creates a unique physicochemical profile.

The


 moiety acts as a lipophilic hydrogen bond donor , significantly altering the basicity of the adjacent nitrogen (N1) via inductive electron withdrawal (

effect). This guide details the interplay between intrinsic lipophilicity (LogP) and pH-dependent distribution (LogD), providing researchers with the logic and protocols necessary to utilize this scaffold in drug design.

Molecular Architecture & Physicochemical Profile[1]

Structural Analysis

The molecule consists of a piperazine core with two critical substitutions:[1]

  • N1-Methylation: Removes the hydrogen bond donor capability of N1, increasing intrinsic lipophilicity compared to the secondary amine.

  • C2-Difluoromethylation: The

    
     group is positioned 
    
    
    
    to N1 and
    
    
    to N4.
  • Bioisosterism: The

    
     group is often categorized as a "lipophilic hydrogen bond donor," capable of interacting with protein targets similarly to a hydroxyl (-OH) or thiol (-SH) group, but with greater metabolic stability and lipophilicity.[2]
    
  • Conformational Bias: The bulky

    
     group typically adopts an equatorial orientation to minimize 1,3-diaxial interactions, rigidifying the ring conformation.
    
Comparative Data: Fluorine Effect

The following table summarizes the predicted physicochemical shifts when transitioning from a methyl to a difluoromethyl substituent.

Property1,2-Dimethylpiperazine (Reference)2-(Difluoromethyl)-1-methylpiperazine (Target)Mechanistic Rationale
Intrinsic LogP ~0.5 – 0.80.6 – 0.9

is more lipophilic than OH but more polar than

due to C-F bond polarity.
pKa (N1) ~8.6~5.5 – 6.5 Strong electron withdrawal by

-

reduces electron density on N1.
pKa (N4) ~9.2~8.5 – 8.8 Weaker inductive effect on the distal

-nitrogen.
LogD (pH 7.4) -1.5 to -0.5 (Highly Ionized)-0.2 to 0.5 (Less Ionized) Lower pKa means a higher fraction of the molecule exists in the neutral form at physiological pH.
H-Bond Donor 1 (N4-H)2 (N4-H,

)
The polarized C-H bond in

acts as a weak H-bond donor.

Note: Values are estimated based on structure-activity relationship (SAR) trends of fluorinated amines. The drastic drop in pKa at N1 is the primary driver for improved membrane permeability (higher LogD) despite the polarity of the fluorine atoms.

Mechanistic Analysis: The Lipophilicity Paradox

In medicinal chemistry, adding fluorine usually increases lipophilicity (LogP). However, for amines like piperazine, the effect is dual-faceted:

  • Intrinsic Polarity (LogP decrease): The C-F bond is highly polar. Replacing a C-H or C-CH3 with

    
     increases the molecular dipole, which can lower intrinsic LogP.
    
  • Basicity Modulation (LogD increase): The electron-withdrawing nature of fluorine lowers the pKa of the amine.

    • Scenario: At pH 7.4, a standard piperazine (pKa ~9) is >95% protonated (cationic), resulting in a very low LogD (poor permeability).

    • Target Molecule: The 2-difluoromethyl group lowers the pKa. If the pKa drops near 7.4, a significant portion of the molecule becomes neutral.[3]

    • Result: The LogD increases , improving blood-brain barrier (BBB) penetration and cellular uptake, even if the intrinsic LogP is slightly lower.

Visualization: pKa and Ionization Logic

The following diagram illustrates how the inductive effect of the difluoromethyl group alters the ionization state and subsequent lipophilicity.

G Substituent Substituent: -CF2H Inductive Inductive Effect (-I) Electron Withdrawal Substituent->Inductive Polarized C-F Bonds N1_Basicity N1 Basicity (Proximal) Inductive->N1_Basicity Strong Reduction N4_Basicity N4 Basicity (Distal) Inductive->N4_Basicity Weak Reduction pKa_Shift pKa Reduction (N1: ~2-3 units) N1_Basicity->pKa_Shift Ionization Ionization at pH 7.4 pKa_Shift->Ionization More Neutral Species LogD LogD (7.4) INCREASES Ionization->LogD Higher Permeability

Figure 1: Mechanistic pathway showing how the difluoromethyl group modulates basicity to enhance physiological lipophilicity (LogD).

Experimental Protocols

To validate the physicochemical properties of 2-(difluoromethyl)-1-methylpiperazine, the following self-validating protocols are recommended.

Potentiometric pKa Determination

Because the molecule has two ionizable centers, potentiometry is superior to UV-metric methods (which require a chromophore).

Equipment: Mettler Toledo D-Pas or Sirius T3. Reagents: 0.1 M HCl, 0.1 M KOH (CO2-free), 0.15 M KCl (ionic strength adjustor).

Protocol:

  • Preparation: Dissolve 5 mg of the compound in 10 mL of degassed water containing 0.15 M KCl.

  • Acidification: Add 0.1 M HCl to lower the pH to ~2.0 (fully protonated state).

  • Titration: Titrate with 0.1 M KOH under inert gas (

    
     or Ar) atmosphere to exclude 
    
    
    
    .
  • Data Analysis: Plot pH vs. Volume of Base.

    • Inflection Point 1: Corresponds to deprotonation of N4 (higher pKa).

    • Inflection Point 2: Corresponds to deprotonation of N1 (lower pKa, modulated by

      
      ).
      
  • Validation: The Bjerrum plot should yield distinct formation curves. If pKa values are < 2 units apart, use specific software (e.g., Hyperquad) to deconvolute overlapping ionization steps.

Shake-Flask LogD Measurement (Miniaturized)

Standard HPLC methods may fail due to the lack of a strong UV chromophore in the saturated piperazine ring. A miniaturized shake-flask method with LC-MS/MS detection is required.

Protocol:

  • Phosphate Buffer: Prepare 50 mM sodium phosphate buffer, adjusted strictly to pH 7.40.

  • Octanol Saturation: Pre-saturate 1-octanol with the buffer and vice-versa for 24 hours.

  • Equilibration:

    • Add 500 µL of buffer containing the test compound (10 µM) to a 2 mL vial.

    • Add 500 µL of saturated octanol.

  • Agitation: Vortex for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification:

    • Sample both phases (dilute octanol phase with methanol).

    • Analyze via LC-MS/MS (MRM mode) for high sensitivity.

  • Calculation:

    
    [4]
    

Strategic Application in Drug Design

Metabolic Stability

The C2 position of 1-methylpiperazine is a "metabolic soft spot," prone to oxidation by Cytochrome P450 enzymes (forming lactams).

  • Solution: Substitution with

    
     blocks this site. The C-F bond strength (approx. 116 kcal/mol) resists oxidative dealkylation.
    
  • Bioisostere: The

    
     group mimics the size of an isopropyl or ethyl group but provides the electronic properties of a polar functionality.
    
Workflow for Lead Optimization

When to switch from Methyl to Difluoromethyl:

Workflow Start Lead Compound with 1-Methylpiperazine Issue1 Issue: High Clearance (Metabolic Instability) Start->Issue1 Issue2 Issue: Low Permeability (High Basicity) Start->Issue2 Decision Strategy: Introduce 2-CF2H Issue1->Decision Issue2->Decision Outcome1 Blocks C2 Oxidation Decision->Outcome1 Outcome2 Lowers pKa -> Increases LogD Decision->Outcome2

Figure 2: Decision tree for implementing the difluoromethyl-piperazine scaffold.

References

  • Zafrani, Y., et al. (2017).[5] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[6] Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

  • Pahwa, R., et al. (2017). "Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society." Journal of Applied Pharmaceutical Science. Link

  • BenchChem Technical Data. (2025). "Physicochemical Properties of Piperazine Salts." Link

Sources

Foundational

Conformational Analysis of 1-Methyl-2-Difluoromethylpiperazine: A Technical Guide

This is an in-depth technical guide on the conformational analysis of 1-methyl-2-difluoromethylpiperazine . This document is structured to provide a theoretical framework, detailed analysis strategies, and experimental p...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the conformational analysis of 1-methyl-2-difluoromethylpiperazine . This document is structured to provide a theoretical framework, detailed analysis strategies, and experimental protocols for researchers in medicinal chemistry and structural biology.

Executive Summary

The incorporation of fluorinated motifs into saturated heterocycles is a cornerstone of modern medicinal chemistry, offering modulation of pKa, lipophilicity (LogD), and metabolic stability.[1] 1-methyl-2-difluoromethylpiperazine represents a specific challenge in conformational analysis due to the interplay between steric bulk (A-values) and stereoelectronic effects (fluorine gauche/anomeric effects).

This guide provides a rigorous framework for determining the solution-state conformation of this scaffold. Unlike simple cyclohexanes, the presence of vicinal nitrogen and difluoromethyl (-CHF


) groups creates a dynamic equilibrium where the "textbook" diequatorial preference may be perturbed by hyperconjugative interactions (

).
Key Structural Features[2][3][4][5][6][7][8]
  • Core: Piperazine (6-membered saturated heterocycle).[2]

  • Substituents: N1-Methyl (electron-donating, steric bulk) and C2-Difluoromethyl (H-bond donor/acceptor, stereoelectronic driver).

  • Critical Interaction: The vicinal relationship between the N1 lone pair and the C2-CHF

    
     group.
    

Theoretical Framework & Conformational Landscape

To analyze this molecule, we must deconstruct the competing forces acting on the piperazine ring.

The Piperazine Core

The piperazine ring predominantly adopts a chair conformation to minimize torsional strain. Unlike cyclohexane, the presence of nitrogen atoms introduces N-inversion , allowing the N-substituents to flip between axial and equatorial orientations rapidly on the NMR timescale (unless protonated or at low temperature).

Steric vs. Stereoelectronic Competition

The global minimum conformation is dictated by the balance of three forces:

  • Steric A-Values:

    • N-Methyl: Generally prefers the Equatorial position (

      
       kcal/mol favorability) to avoid 1,3-diaxial interactions with C3/C5 protons.
      
    • C-Difluoromethyl (-CHF

      
      ):  A bulky group (larger than -CH
      
      
      
      , smaller than -CF
      
      
      ). Sterically, it strongly prefers the Equatorial position.[3]
  • 1,2-Strain (Gauch Interaction):

    • If both 1-Me and 2-CHF

      
       are Equatorial , they exist in a gauche relationship (dihedral angle 
      
      
      
      ). This creates unavoidable steric clash (
      
      
      strain).
    • If 1-Me is Equatorial and 2-CHF

      
       is Axial , they are anti-clinal (dihedral 
      
      
      
      projected), reducing direct steric clash between the groups but incurring the high penalty of placing the bulky -CHF
      
      
      axial.
  • The Fluorine Gauche Effect:

    • In

      
      -fluoroamines, the conformation is often stabilized when the C-F bond is gauche to the C-N bond or when the N-lone pair is antiperiplanar to the C-F bond (
      
      
      
      ).
    • Hypothesis: While sterics favor the diequatorial form, stereoelectronics may stabilize rotamers where the -CHF

      
       proton is internal, or even stabilize the axial conformer if solvation effects are strong.
      
Predicted Equilibrium

Despite the potential for electronic stabilization of the axial form, the steric bulk of the -CHF


 group is the dominant factor. The predicted major conformer is the Diequatorial (1-eq, 2-eq)  form, existing in rapid equilibrium with the 1-eq, 2-ax  minor conformer.

Experimental Analysis Protocol

This section details the self-validating workflow to empirically determine the conformation.

NMR Spectroscopy (The Gold Standard)

NMR analysis in solvents of varying polarity (CDCl


 vs. DMSO-

) is required to probe the "Fluorine Effect," which is dipole-dependent.
Step 1:

H NMR & Coupling Constants (

)

The coupling constant between the proton at C2 (H2) and the protons at C3 (H3


, H3

) is the primary diagnostic.
  • Scenario A: 2-CHF

    
     is Equatorial (H2 is Axial) 
    
    • H2 is antiperiplanar to H3

      
      .
      
    • Diagnostic Signal: Large coupling constant (

      
       Hz).
      
    • Note: This confirms the ring pucker and substituent orientation.

  • Scenario B: 2-CHF

    
     is Axial (H2 is Equatorial) 
    
    • H2 is gauche to both H3

      
       and H3
      
      
      
      .
    • Diagnostic Signal: Small coupling constants (

      
       Hz) for both interactions.
      
Step 2:

F NMR & Rotameric Analysis

The -CHF


 group rotates around the C2-C

bond. The

F signal will appear as a complex multiplet (AB part of ABX system with the CHF

proton).
  • Protocol: Measure

    
     couplings.
    
  • Interpretation: Use the Karplus-like relationship for H-C-C-F couplings. A large

    
     (>25 Hz) indicates a trans-diaxial arrangement between the ring proton and a fluorine atom in specific rotamers.
    
Step 3: NOESY/HOESY (Spatial Proximity)
  • 1H-1H NOESY: Look for cross-peaks between the N-Methyl protons and the CHF

    
     proton .
    
    • Strong NOE

      
       Spatial proximity (likely gauche/diequatorial).
      
  • 1H-19F HOESY: Crucial for determining the specific rotamer of the -CHF

    
     group relative to the ring protons.
    
Computational Validation (DFT)

Experimental data must be grounded in theory.

  • Level of Theory:

    
    B97X-D or B3LYP-D3(BJ) / 6-311++G(d,p).
    
  • Solvation: IEF-PCM (Model both Chloroform and DMSO).

  • NBO Analysis: Essential to quantify the energy of the

    
     hyperconjugation.
    

Visualizing the Conformational Pathway

The following diagram illustrates the logical flow for assigning the conformation based on experimental observables.

ConformationAnalysis Start Start: 1-Methyl-2-Difluoromethylpiperazine NMR 1H NMR Analysis (J-Couplings) Start->NMR LargeJ Large 3J(H2-H3ax) (~11 Hz) NMR->LargeJ Dominant Signal SmallJ Small 3J(H2-H3) (< 5 Hz) NMR->SmallJ Dominant Signal ConformerA Major Conformer: 2-CHF2 Equatorial (H2 Axial) LargeJ->ConformerA ConformerB Major Conformer: 2-CHF2 Axial (H2 Equatorial) SmallJ->ConformerB NOESY NOESY Analysis (N-Me vs CHF2) ConformerA->NOESY ConformerB->NOESY Rotamer Rotamer Assignment (Gauche vs Anti) NOESY->Rotamer Final Final Structural Assignment Rotamer->Final

Caption: Decision tree for assigning the major conformer of 2-substituted piperazines via NMR coupling constants.

Synthesis & Sample Preparation for Analysis[4]

To ensure accurate analysis, the sample must be free of paramagnetic impurities and prepared at an appropriate concentration.

Synthesis (Brief Overview)

While commercial sources exist, synthesis typically involves the reduction of the corresponding pyrazine or the difluorination of a formyl-piperazine precursor.

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor is used to convert the 2-formyl group to 2-difluoromethyl.

  • Purification: The amine must be isolated as the free base for conformational analysis (protonation locks the N-inversion and alters the conformation).

NMR Sample Preparation Protocol
  • Solvent Selection:

    • Sample A: 5-10 mg in 0.6 mL CDCl

      
        (Non-polar, favors intramolecular H-bonds).
      
    • Sample B: 5-10 mg in 0.6 mL DMSO-

      
        (Polar, disrupts intramolecular H-bonds, enhances dipole stabilization).
      
  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP).

  • Temperature: Run at 298 K. If signals are broad (coalescence), run Variable Temperature (VT) NMR from 233 K to 323 K to freeze out conformers.

Data Interpretation Table

Use this reference table to correlate your experimental data with the structural model.

ParameterDiequatorial (1-Eq, 2-Eq)Axial-Equatorial (1-Eq, 2-Ax)
H2 Orientation AxialEquatorial

10 - 12 Hz (Large)2 - 5 Hz (Small)

2 - 5 Hz (Small)2 - 5 Hz (Small)
NOE (N-Me

H2)
Weak (Anti-clinal)Strong (Gauche)
Relative Energy (Est.) 0.0 kcal/mol (Global Min)+1.5 - 2.5 kcal/mol
Solvent Sensitivity LowHigh (Stabilized by polarity)

Implications for Drug Design[1][9]

Understanding this conformation is not merely academic; it dictates the vector of the substituents in a binding pocket.

  • Vector Alignment: In the diequatorial conformation, the -CHF

    
     group extends laterally, maximizing hydrophobic contact. In the axial conformation, it projects perpendicular to the ring plane.
    
  • pKa Modulation: The -CHF

    
     group is electron-withdrawing. Its proximity to N1 (gauche vs anti) influences the basicity of N1. The diequatorial form places the electronegative fluorines further from the N1 lone pair compared to specific axial rotamers, subtly tuning pKa.
    
  • Metabolic Stability: The -CHF

    
     group blocks metabolic oxidation at the C2 position. However, the exposed C3 position remains vulnerable.
    

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020).[4][5][6] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141–6146. Link

  • Gomes, G. D. P., et al. (2015). Stereoelectronic effects in the conformational analysis of piperidines. Journal of Organic Chemistry. Link (General reference for piperidine anomeric effects).

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Reich, H. J. (2023). WinDNMR: Dynamic NMR Spectroscopy. University of Wisconsin-Madison. Link (Resource for J-coupling analysis).

Sources

Exploratory

2-(difluoromethyl)-1-methylpiperazine chemical structure and reactivity profile

An In-depth Technical Guide to 2-(difluoromethyl)-1-methylpiperazine: Structure, Reactivity, and Applications in Drug Discovery Introduction 2-(difluoromethyl)-1-methylpiperazine is a fluorinated heterocyclic building bl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(difluoromethyl)-1-methylpiperazine: Structure, Reactivity, and Applications in Drug Discovery

Introduction

2-(difluoromethyl)-1-methylpiperazine is a fluorinated heterocyclic building block that has garnered significant interest within the medicinal chemistry community. The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and basicity. The difluoromethyl group (CHF2), in particular, serves as a bioisostere for a hydroxyl group or a thiol, and can act as a hydrogen bond donor. When appended to the piperazine scaffold, a common motif in numerous approved drugs, it creates a versatile tool for drug discovery and development. This guide provides a comprehensive overview of the chemical structure, reactivity profile, and applications of 2-(difluoromethyl)-1-methylpiperazine, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The structure of 2-(difluoromethyl)-1-methylpiperazine features a piperazine ring substituted with a methyl group at the 1-position and a difluoromethyl group at the 2-position. This substitution pattern has profound implications for the molecule's properties. The electron-withdrawing nature of the difluoromethyl group lowers the basicity (pKa) of the distal nitrogen atom (N4) compared to its non-fluorinated or monofluoromethylated counterparts. This modulation of pKa is a critical aspect of drug design, as it can influence a compound's solubility, cell permeability, and off-target activity, particularly against the hERG channel.

Table 1: Physicochemical Properties of 2-(difluoromethyl)-1-methylpiperazine

PropertyValueSource
Molecular Formula C6H12F2N2ChemSpider
Molecular Weight 150.17 g/mol ChemSpider
CAS Number 1017786-90-5ChemSpider
Appearance Colorless to light yellow liquidChemical suppliers
Boiling Point 165.6 ± 40.0 °C (Predicted)ChemSpider
pKa (Predicted) 7.85 ± 0.10 (most basic)ChemSpider
LogP (Predicted) 0.25 ± 0.36ChemSpider

Synthesis and Reactivity Profile

The synthesis of 2-(difluoromethyl)-1-methylpiperazine typically involves the construction of the piperazine ring followed by the introduction of the difluoromethyl group, or the modification of a pre-existing piperazine derivative. A common synthetic route starts from 1-methylpiperazine-2-carboxamide, which is then subjected to fluorination conditions.

The reactivity of 2-(difluoromethyl)-1-methylpiperazine is dominated by the nucleophilicity of the secondary amine at the N4 position. This nitrogen can readily participate in a variety of chemical transformations, making it a valuable building block for introducing the 1-methyl-2-(difluoromethyl)piperazinyl moiety into a target molecule. Common reactions include N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), reductive amination, and amide bond formation. The presence of the difluoromethyl group generally does not interfere with these standard transformations, although its steric bulk and electronic effects can influence reaction kinetics.

Drug_Discovery_Workflow cluster_0 Lead Optimization Lead_Compound Lead Compound (e.g., with piperazine) Property_Analysis ADME/Tox Analysis (e.g., high pKa, metabolic liability) Lead_Compound->Property_Analysis Scaffold_Hopping Scaffold Hopping or Functional Group Modification Property_Analysis->Scaffold_Hopping Introduce_DFMP Incorporate 2-(difluoromethyl)-1-methylpiperazine Scaffold_Hopping->Introduce_DFMP Improved_Candidate Optimized Candidate Introduce_DFMP->Improved_Candidate

Protocols & Analytical Methods

Method

Topic: Reagents and Protocols for the Selective N-Alkylation of 2-(Difluoromethyl)piperazine

An Application Note and Protocol Guide for Researchers Introduction: The Strategic Importance of Fluorinated Piperazines The piperazine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Strategic Importance of Fluorinated Piperazines

The piperazine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs targeting a wide array of diseases.[1][2] Its prevalence is due to its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and oral bioavailability, and to act as a versatile scaffold for orienting pharmacophoric groups.[3] The introduction of fluorine atoms, particularly the difluoromethyl (CHF₂) group, into this scaffold offers further strategic advantages. The CHF₂ group is often used as a bioisostere for hydroxyl or thiol groups, capable of acting as a hydrogen bond donor while enhancing metabolic stability and modulating lipophilicity.[4]

This guide focuses on the N-alkylation of 2-(difluoromethyl)piperazine. It is crucial to clarify the nature of the starting material. The compound 2-(difluoromethyl)-1-methylpiperazine , as a tertiary amine, cannot undergo further N-alkylation to form a stable, neutral product; it would instead form a quaternary ammonium salt upon reaction with an alkylating agent. Therefore, this document will detail protocols for the selective N-alkylation of the more synthetically versatile precursor, 2-(difluoromethyl)piperazine , a secondary amine. These methods allow for the controlled introduction of a wide variety of alkyl substituents, including the methyl group, to yield the target compound and its analogues.

The primary challenge in the N-alkylation of 2-(difluoromethyl)piperazine is controlling regioselectivity. The piperazine ring contains two distinct nitrogen atoms: N1, adjacent to the electron-withdrawing difluoromethyl group, and the more distant N4. The inductive effect of the CHF₂ group decreases the electron density, basicity, and nucleophilicity of the proximal N1 atom. Consequently, the N4 atom is significantly more nucleophilic and is the preferred site for alkylation under most conditions. This inherent electronic bias provides a powerful tool for achieving high regioselectivity.

This guide presents two robust and widely adopted methods for the selective N4-alkylation of 2-(difluoromethyl)piperazine: Reductive Amination and Direct Alkylation with Alkyl Halides .

Method 1: Reductive Amination for Selective N4-Alkylation

Reductive amination is a highly reliable and efficient method for N-alkylation that proceeds under mild conditions. It involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent.[5] This method is particularly advantageous as it avoids the common pitfalls of direct alkylation, such as over-alkylation and the formation of quaternary ammonium salts.[6]

Causality of Reagent Selection:

  • Carbonyl Source: Aldehydes and ketones serve as the source of the alkyl group.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. It is mild enough to not reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion. Its use under slightly acidic conditions (often with acetic acid as an additive) accelerates iminium ion formation.[7][8]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are ideal as they are inert to the reducing agent and effectively solubilize the reactants.

Start 2-(Difluoromethyl)piperazine + Aldehyde (R-CHO) Carbinolamine Carbinolamine Intermediate Start->Carbinolamine Condensation Iminium Iminium Ion Intermediate Carbinolamine->Iminium Dehydration (-H₂O) Reduction Reduction with NaBH(OAc)₃ Iminium->Reduction Product N4-Alkylated Product Reduction->Product Hydride Transfer

Caption: Reaction mechanism for reductive amination.

Experimental Protocol: N4-Benzylation of 2-(Difluoromethyl)piperazine

Materials:

  • 2-(Difluoromethyl)piperazine (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(difluoromethyl)piperazine (1.0 equiv) and anhydrous DCM.

  • Add benzaldehyde (1.1 equiv) to the solution and stir the mixture at room temperature for 30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture. Note: The addition may cause slight effervescence.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N4-benzyl-2-(difluoromethyl)piperazine.

Data Summary: Reductive Amination Performance

The following table summarizes expected outcomes for the N4-alkylation of 2-(difluoromethyl)piperazine with various carbonyl compounds using the protocol described above.

Carbonyl CompoundAlkyl Group (R)Typical Yield (%)Purity (%)Notes
Formaldehyde (37% aq.)Methyl85-95%>98%Yields 2-(difluoromethyl)-1-methylpiperazine.
AcetoneIsopropyl80-90%>98%Reaction may be slower than with aldehydes.
IsobutyraldehydeIsobutyl90-98%>99%Generally high-yielding with aliphatic aldehydes.
CyclohexanoneCyclohexyl88-95%>98%Effective for introducing cyclic substituents.

Method 2: Direct Alkylation with Electrophiles

Direct N-alkylation via nucleophilic substitution is a fundamental method for forming C-N bonds.[9] For 2-(difluoromethyl)piperazine, this reaction is highly regioselective for the N4 position due to its enhanced nucleophilicity compared to the sterically and electronically deactivated N1 position.

Causality of Reagent Selection:

  • Electrophile: Reactive alkyl halides (iodides > bromides > chlorides) or sulfonates (triflates, tosylates) are typically used.[9]

  • Base: A base is required to neutralize the hydrogen halide byproduct formed during the reaction. An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred as it is inexpensive and easy to remove during work-up.[10] Organic bases like N,N-diisopropylethylamine (DIPEA) can also be used.

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal for promoting SN2 reactions.[11]

cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification Setup Combine Piperazine, Base (K₂CO₃), and Solvent (DMF) Reaction Add Alkyl Halide (R-X) Heat as required Monitor by TLC/LC-MS Setup->Reaction Workup Aqueous Work-up (Quench, Extract) Reaction->Workup Purify Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for direct N-alkylation.

Experimental Protocol: N4-Methylation of 2-(Difluoromethyl)piperazine

This protocol specifically describes the synthesis of the user's originally named compound, 2-(difluoromethyl)-1-methylpiperazine.

Materials:

  • 2-(Difluoromethyl)piperazine (1.0 equiv)

  • Methyl iodide (CH₃I) (1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2-(difluoromethyl)piperazine (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Add anhydrous acetonitrile to form a stirrable slurry.

  • Add methyl iodide (1.2 equiv) dropwise to the suspension at room temperature.

  • Stir the reaction mixture vigorously at room temperature (or heat to 40-50 °C to increase the rate if necessary).

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.

  • If necessary, purify the product by flash column chromatography or distillation to yield pure 2-(difluoromethyl)-1-methylpiperazine.

Data Summary: Comparison of Conditions for Direct Alkylation
Alkyl HalideBaseSolventTemperature (°C)Typical Yield (%)Notes
Methyl IodideK₂CO₃MeCN25-4080-90%A standard and effective combination.
Ethyl BromideCs₂CO₃DMF2585-95%Cesium bases can accelerate the reaction.[10]
Benzyl BromideK₂CO₃DMF25>95%Highly reactive electrophiles give excellent yields.
Isopropyl BromideNaHTHF6040-60%Secondary halides are less reactive and may require stronger conditions and give lower yields.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Reaction Yield Insufficiently reactive electrophile (direct alkylation).Switch to a more reactive halide (e.g., bromide to iodide). Increase temperature. Use a more effective base like Cs₂CO₃.
Incomplete iminium formation (reductive amination).Add a catalytic amount of acetic acid. Ensure anhydrous conditions.
Starting Material Remains Insufficient reaction time or temperature.Allow the reaction to stir longer. Gently heat the reaction mixture (e.g., to 40 °C).
Deactivation of reducing agent.Use fresh, high-purity NaBH(OAc)₃. Ensure the reaction is run under an inert atmosphere.
Presence of Dialkylated Product High reactivity of the mono-alkylated product.This is unlikely for N4-alkylation of this substrate but if observed, use a larger excess of the starting piperazine or switch to reductive amination.

Conclusion

The N-alkylation of 2-(difluoromethyl)piperazine at the N4 position can be achieved with high efficiency and regioselectivity using well-established synthetic methods. Reductive amination stands out as the premier choice for its mild conditions, broad substrate scope, and inherent prevention of over-alkylation, making it ideal for library synthesis in drug discovery. Direct alkylation offers a straightforward and powerful alternative, particularly with reactive primary alkyl halides. The choice between these methods will depend on the specific alkyl group to be installed, the scale of the reaction, and the functional group tolerance required. By leveraging the inherent electronic properties of the 2-(difluoromethyl)piperazine scaffold, researchers can confidently and selectively synthesize a diverse range of derivatives for further investigation.

References

  • Tajbaksh, M., et al. (2007). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. Journal of the Iranian Chemical Society.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
  • Vitaku, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Wang, Z., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, P., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]

  • Procter, D. J., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science. Available at: [Link]

  • Salvatore, R. N., et al. (1999). Cesium Hydroxide Promoted N-Alkylation of Amines. Organic Letters. Available at: [Link]

  • Comparative synthetic platforms for mono-N-alkylation of piperazine. (n.d.). ResearchGate. Available at: [Link]

  • Matucci, C., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. Available at: [Link]

  • Brescighini, S., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Tetrahedron Letters. Available at: [Link]

  • Sharma, V. K., et al. (2023). Synthetic Methods for Alkyl Amines. Royal Society of Chemistry. Available at: [Link]

  • Salvatore, R. N., & Jung, K. W. (2001). Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
  • Gandeepan, P., et al. (2021). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. Available at: [Link]

  • Procedure for N-alkylation of Piperidine?. (2017). ResearchGate. Available at: [Link]

Sources

Application

Application Note: Protecting Group Strategies for 2-(Difluoromethyl)-1-methylpiperazine Functionalization

Executive Summary The incorporation of a difluoromethyl ( ) group into saturated heterocycles is a high-value strategy in modern drug discovery.[1] Acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a difluoromethyl (


) group into saturated heterocycles is a high-value strategy in modern drug discovery.[1] Acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, the 

moiety modulates metabolic stability (

reduction) and membrane permeability.[2]

However, the functionalization of 2-(difluoromethyl)-1-methylpiperazine presents a specific regiochemical challenge. The electron-withdrawing nature of the


 group at C2 creates a significant electronic divergence between the proximal nitrogen (N1) and the distal nitrogen (N4). This guide details the strategic use of protecting groups to navigate this reactivity landscape, ensuring high-yield functionalization without compromising the sensitive fluoroalkyl motif.

Strategic Analysis: The "Fluorine Effect" on Reactivity

Before selecting a protecting group, one must understand how the


 group alters the piperazine core. Unlike a methyl group, the 

group is strongly electron-withdrawing (

effect).
Nucleophilicity & Basicity Gradient
  • N1 (Proximal): The nitrogen at position 1 is directly adjacent to the electron-withdrawing

    
     group. Its basicity (
    
    
    
    ) and nucleophilicity are significantly reduced compared to a standard piperazine.
  • N4 (Distal): The nitrogen at position 4 is electronically insulated from the

    
     group. It retains the typical reactivity of a secondary amine.
    

Implication: In an unprotected 2-(difluoromethyl)piperazine, N4 is the primary nucleophile . Selective functionalization of N4 does not typically require N1 protection. However, synthesizing the 1-methyl variant or modifying the carbon skeleton requires robust protection strategies.

Stability of the Moiety
  • Acid Stability: High.

    
     is stable to TFA and HCl (compatible with Boc  removal).
    
  • Base Stability: Moderate to High. Stable to piperidine (Fmoc removal) and mild carbonates. Strong organolithiums (

    
    -BuLi) can trigger 
    
    
    
    -elimination or defluorination.
  • Hydrogenation: Conditional. While generally stable, C-F bonds can undergo hydrodefluorination over Pd/C under forcing conditions or prolonged exposure.

Decision Logic & Workflow

The following decision tree illustrates the selection of protecting groups based on the intended chemical transformation.

ProtectionStrategy Start Starting Material: 2-(Difluoromethyl)piperazine Goal Define Synthetic Goal Start->Goal MakeCore Goal A: Synthesize 1-Methyl Core Goal->MakeCore CoupleCore Goal B: Couple to Drug Scaffold Goal->CoupleCore CHAct Goal C: C-H Activation/Lithiation Goal->CHAct StratA Strategy: Exploit N4 Nucleophilicity (Boc Protection) MakeCore->StratA Diff. pKa StratB Strategy: Direct SNAr/Buchwald (No Protection Needed) CoupleCore->StratB N4 is reactive StratC Strategy: Orthogonal Protection (N4-Boc or N4-Cbz) CHAct->StratC Directing Group

Figure 1: Strategic decision tree for selecting protection methodologies based on the target transformation.

Detailed Protocols

Protocol A: De Novo Synthesis of 2-(Difluoromethyl)-1-methylpiperazine

Use Case: You have the unmethylated precursor and need to install the N1-methyl group selectively.

Rationale: Since N4 is more nucleophilic, we cannot simply add methyl iodide (which would alkylate N4 first). We must transiently mask N4 with a Boc group, methylate N1, and then deprotect.

Step 1: Selective N4-Protection

  • Dissolve 2-(difluoromethyl)piperazine (1.0 equiv) in DCM (10 mL/g).

  • Add Triethylamine (1.1 equiv) and cool to 0 °C.

  • Add

    
     (0.95 equiv) dropwise. Note: Using a slight deficit of anhydride ensures the less reactive N1 is not protected.
    
  • Stir at 0 °C for 1 h, then warm to RT for 2 h.

  • Workup: Wash with water, brine, dry over

    
    , and concentrate.
    
  • Result: 1-Boc-3-(difluoromethyl)piperazine (Regioisomer confirmed by NMR:

    
     signal shift).
    

Step 2: N1-Methylation (Reductive Amination) Why Reductive Amination? Direct alkylation with MeI can quaternize the hindered amine. Reductive amination is more controlled.

  • Dissolve the N4-Boc intermediate in MeOH (10 mL/g).

  • Add Aqueous Formaldehyde (37% soln, 5.0 equiv).

  • Add Acetic acid (catalytic, pH ~5). Stir for 30 min.

  • Add

    
     or 
    
    
    
    (3.0 equiv) portion-wise at 0 °C.
  • Stir overnight at RT.

  • Workup: Quench with sat.

    
    , extract with DCM.
    

Step 3: Global Deprotection

  • Dissolve crude N-methylated intermediate in DCM.

  • Add TFA (20% v/v). Note: HCl/Dioxane is also effective.

  • Stir 2 h at RT.

  • Validation: The

    
     triplet (t, 
    
    
    
    ) in
    
    
    NMR must remain intact. Loss of F signal indicates side reactions.
Protocol B: Orthogonal Protection for C-H Functionalization

Use Case: You want to functionalize the C3, C5, or C6 positions using lithiation chemistry (Beak-Lee methodology).

Challenge: The


 group is sensitive to strong bases (

-BuLi) used in lithiation, potentially leading to elimination of HF to form a fluoro-enamine.

Recommended Group: N4-Boc or N4-Pivaloyl While Boc is standard for directing lithiation (via C=O coordination), the presence of


 requires milder bases or specific directing groups.
  • Protection: Install N4-Boc as per Protocol A.

  • Lithiation Condition: Use

    
    -BuLi / TMEDA at -78 °C in THF.
    
    • Critical Control: Do not allow the temperature to rise above -60 °C before quenching with the electrophile.

    • Alternative: If

      
       elimination is observed, switch to TMPMgCl·LiCl (Knochel-Hauser base) , which is less nucleophilic but sufficiently basic for magnesiation.
      

Experimental Data Summary

ParameterN1 (Proximal)N4 (Distal)Impact on Strategy
Electronic State Electron DeficientElectron RichN4 reacts 10-100x faster with electrophiles.
Steric Environment Hindered (

)
AccessibleBulky protecting groups (Trityl) fail at N1.
pKa (Approx) ~5.5 - 6.0~8.8 - 9.2Selective protonation/protection of N4 is feasible.
Boc Stability N/AHighStandard removal (TFA) safe for

.
Cbz Stability N/AModerateHydrogenolysis risk: Hydrodefluorination.

Visualizing the Synthesis Pathway

SynthesisFlow Start 2-(CF2H)-piperazine Step1 1. Boc2O (0.95 eq) (Selects N4) Start->Step1 Inter1 N4-Boc Intermediate Step1->Inter1 Step2 2. HCHO / NaBH(OAc)3 (Methylates N1) Inter1->Step2 Inter2 N1-Me, N4-Boc Step2->Inter2 Step3 3. TFA / DCM (Removes Boc) Inter2->Step3 Final Target: 2-(CF2H)-1-Me-piperazine Step3->Final

Figure 2: Step-wise synthesis of the 1-methyl derivative utilizing N4-Boc as a temporary shield.

Troubleshooting & FAQs

Q: Can I use Cbz protection on N4? A: Yes, but be cautious during removal. Standard hydrogenolysis (


, Pd/C) can slowly reduce the 

bonds (hydrodefluorination), especially in acidic media.
  • Solution: If Cbz is required, use Pd/C(en) (ethylenediamine-poisoned catalyst) to prevent F-reduction, or use acid-catalyzed hydrolysis (HBr/AcOH) if the scaffold permits.

Q: I observe defluorination during N1-alkylation. Why? A: If you use a strong base (NaH) and Methyl Iodide, the base may trigger elimination of HF from the C2 position.

  • Solution: Switch to Reductive Amination (Protocol A, Step 2) which proceeds under mildly acidic/neutral conditions, preserving the

    
     integrity.
    

Q: How do I verify the integrity of the


 group? 
A: 

NMR is the gold standard. The

group typically appears as a doublet of doublets (or complex multiplet depending on chirality) around -110 to -130 ppm. Disappearance of this signal or appearance of free fluoride (approx -120 ppm broad) indicates degradation.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacologically Relevant Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Beak, P., & Lee, W. K. (1994).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. Journal of Organic Chemistry, 59(10), 2762–2772. 
    
  • Sajiki, H., et al. (2006). Chemoselective Hydrogenation Using a Pd/C(en) Catalyst.[3] Chemistry - A European Journal, 12(26), 6787-6796.

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of

    
    -Difluoromethyl Amines. 
    
  • Khalili, F., et al. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[5]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Enantiomeric Excess of 2-(difluoromethyl)-1-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug development, the stereochemistry of a chiral molecule is not a trivial detail; it is a critical determinant of its pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the stereochemistry of a chiral molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The seemingly subtle difference between enantiomers can lead to vastly different physiological effects. This guide provides a comprehensive framework for validating the enantiomeric excess (ee) of 2-(difluoromethyl)-1-methylpiperazine, a chiral building block of increasing interest in medicinal chemistry. As a senior application scientist, my objective is to equip you with not just the "how," but the "why," enabling you to develop and validate a robust analytical method that ensures the stereochemical purity of your compound.

While specific, validated methods for 2-(difluoromethyl)-1-methylpiperazine are not yet widely published, this guide will leverage established analytical principles and data from structurally similar piperazine derivatives and fluorinated amines to provide a clear pathway for method development and validation. We will explore and compare the primary analytical techniques, offering insights into their underlying principles, practical considerations, and the nuances of their application to this particular molecule.

The Criticality of Enantiomeric Purity in Piperazine Scaffolds

The piperazine moiety is a privileged scaffold in drug discovery, appearing in a multitude of approved drugs. When this ring is asymmetrically substituted, as in the case of 2-(difluoromethyl)-1-methylpiperazine, the resulting enantiomers can exhibit distinct binding affinities for their biological targets, different metabolic pathways, and varied off-target effects. Therefore, the precise control and accurate measurement of enantiomeric excess are paramount for ensuring drug safety, efficacy, and regulatory compliance.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess necessitates a chiral environment that can differentiate between the two enantiomers. This is typically achieved through chromatographic, spectroscopic, or electrophoretic techniques. Below, we compare the most relevant methods for the analysis of 2-(difluoromethyl)-1-methylpiperazine.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric separations due to its robustness, versatility, and scalability. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: For piperazine derivatives, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly effective.[1] Specifically, immobilized phases like cellulose tris(3,5-dichlorophenylcarbamate) are a logical starting point due to their broad applicability for chiral amines.[1][2]

  • Mobile Phase Composition: The choice of mobile phase is critical for achieving optimal resolution and peak shape. For basic compounds like piperazines, the addition of a small amount of an amine modifier, such as diethylamine (DEA), to the mobile phase is often necessary to suppress silanol interactions and reduce peak tailing.[2] A typical mobile phase for screening would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

  • Detection: While 2-(difluoromethyl)-1-methylpiperazine lacks a strong chromophore for UV detection at higher wavelengths, it should be detectable at lower wavelengths (e.g., 200-220 nm). For trace analysis, pre-column derivatization with a UV-active agent can be considered.[1]

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening:

    • Begin by screening a selection of polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC).

    • Use a generic screening mobile phase such as 90:10 (v/v) n-hexane/isopropanol with 0.1% DEA.

    • Monitor the separation at 210 nm.

  • Method Optimization:

    • Once a column showing initial separation is identified, optimize the mobile phase composition by varying the ratio of hexane to alcohol.

    • Fine-tune the concentration of the amine modifier to improve peak shape.

    • Investigate the effect of temperature on the separation; sometimes sub-ambient temperatures can enhance resolution.

  • Method Validation (as per ICH Q2(R2) Guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the enantiomers in the presence of impurities and degradation products.

    • Linearity: Establish a linear relationship between the peak area and the concentration of each enantiomer over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known enantiomeric composition.

    • Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

Data Presentation: Hypothetical Chiral HPLC Screening Results

Chiral Stationary PhaseMobile PhaseResolution (Rs)Peak Symmetry (As)
Chiralpak® IA90:10 Hexane/IPA + 0.1% DEA1.21.3
Chiralpak® IB90:10 Hexane/IPA + 0.1% DEANo Separation-
Chiralpak® IC 90:10 Hexane/IPA + 0.1% DEA 2.1 1.1

Table 1: Example screening data suggesting Chiralpak® IC as a promising candidate for method optimization.

Workflow Visualization: Chiral HPLC Method Development

Chiral_HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) Analyte Characterization Analyte Characterization CSP Screening CSP Screening Analyte Characterization->CSP Screening Select potential columns Mobile Phase Optimization Mobile Phase Optimization CSP Screening->Mobile Phase Optimization Identify lead column Final Method Final Method Mobile Phase Optimization->Final Method Achieve desired resolution Specificity Specificity Final Method->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Validated Method Validated Method Robustness->Validated Method

Caption: Workflow for Chiral HPLC Method Development and Validation.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the difluoromethyl group in the target molecule makes ¹⁹F NMR a particularly attractive and powerful technique for determining enantiomeric excess. This method relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment, leading to distinct ¹⁹F NMR signals for the two enantiomers.

Causality of Experimental Choices:

  • Chiral Solvating Agent (CSA) vs. Chiral Derivatizing Agent (CDA):

    • CSAs form non-covalent diastereomeric complexes with the enantiomers, offering a rapid and non-destructive analysis. For fluorinated amines, chiral cobalt(III) complexes have been shown to be effective CSAs, inducing significant separation of the ¹⁹F signals.[3][4]

    • CDAs react with the enantiomers to form covalent diastereomeric products. While this requires an additional reaction step, it can sometimes lead to larger and more reliable signal separation.

  • ¹⁹F NMR Advantages: The high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion often result in baseline-resolved signals, allowing for accurate integration and quantification of the enantiomers.[5] The absence of background ¹⁹F signals in most organic molecules simplifies the spectra.

Experimental Protocol: ¹⁹F NMR with a Chiral Solvating Agent

  • Sample Preparation:

    • Dissolve a known amount of 2-(difluoromethyl)-1-methylpiperazine in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a baseline ¹⁹F NMR spectrum.

  • Addition of CSA:

    • Add a stoichiometric amount of a suitable chiral solvating agent (e.g., a chiral cobalt(III) complex) to the NMR tube.

    • Gently mix the sample.

  • Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum of the mixture. The two enantiomers should now exhibit distinct signals.

  • Data Analysis:

    • Integrate the areas of the two ¹⁹F signals. The enantiomeric excess can be calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Workflow Visualization: ¹⁹F NMR for Enantiomeric Excess

F19_NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Analysis Racemic Analyte Racemic Analyte Dissolve in CDCl3 Dissolve in CDCl3 Racemic Analyte->Dissolve in CDCl3 Add Chiral Solvating Agent Add Chiral Solvating Agent Dissolve in CDCl3->Add Chiral Solvating Agent Acquire 19F NMR Spectrum Acquire 19F NMR Spectrum Add Chiral Solvating Agent->Acquire 19F NMR Spectrum Formation of diastereomeric complexes Integrate Signals Integrate Signals Acquire 19F NMR Spectrum->Integrate Signals Observe distinct signals for each enantiomer Calculate Enantiomeric Excess Calculate Enantiomeric Excess Integrate Signals->Calculate Enantiomeric Excess

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Difluoromethyl Piperazines

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of difluoromethyl piperazines, a class of compounds of increasing i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of difluoromethyl piperazines, a class of compounds of increasing importance in medicinal chemistry. Understanding these fragmentation pathways is critical for the unambiguous structural elucidation and confident identification of these molecules in complex matrices. This document synthesizes information from established fragmentation mechanisms of related piperazine analogues and fluorinated compounds to provide a predictive framework for the mass spectral behavior of difluoromethyl piperazines under both electron ionization (EI) and electrospray ionization (ESI) conditions.

The Ascendant Role of Difluoromethyl Piperazines in Drug Discovery

The introduction of fluorine-containing functional groups is a widely employed strategy in modern drug design to modulate the physicochemical and pharmacokinetic properties of lead compounds. The difluoromethyl (CHF2) group, in particular, offers a unique combination of lipophilicity and hydrogen bond donor capacity, making it an attractive substituent for enhancing metabolic stability, membrane permeability, and target binding affinity. When incorporated into the versatile piperazine scaffold, a common motif in many approved drugs, the resulting difluoromethyl piperazines represent a promising chemical space for the development of novel therapeutics.

Mass spectrometry is an indispensable tool for the characterization of these novel chemical entities. Its high sensitivity and specificity allow for the determination of molecular weight and the elucidation of chemical structure through the analysis of fragmentation patterns. This guide will delve into the expected fragmentation behaviors of difluoromethyl piperazines, providing a valuable resource for researchers engaged in their synthesis, purification, and analysis.

Principles of Ionization and Fragmentation in Piperazine Analysis

Mass spectrometry analysis begins with the ionization of the analyte molecule, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation of these ions in the mass spectrometer provides structural information. The two most common ionization techniques for the analysis of piperazine derivatives are Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), commonly interfaced with Liquid Chromatography (LC).

Electron Ionization (EI): In EI, high-energy electrons bombard the analyte molecule in the gas phase, leading to the ejection of an electron and the formation of a radical cation (M•+). This molecular ion is often highly energetic and undergoes extensive fragmentation, providing a detailed fingerprint of the molecule's structure.

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from solution. For basic compounds like piperazines, this typically results in the formation of a protonated molecule ([M+H]+). The gentle nature of ESI often leaves the molecular ion intact. To induce fragmentation for structural analysis, collision-induced dissociation (CID) is employed in tandem mass spectrometry (MS/MS), where the protonated molecule is collided with an inert gas.

Electron Ionization (EI) Fragmentation Patterns of Difluoromethyl Piperazines

The fragmentation of piperazine derivatives under EI is primarily driven by the presence of the two nitrogen atoms, which direct cleavage pathways. The majority of fragment ions are formed through processes initiated by one of the nitrogen atoms of the piperazine ring.[1][2][3][4] For a generic N-difluoromethyl-N'-aryl piperazine, the following fragmentation pathways are anticipated:

  • Alpha-Cleavage: The most common fragmentation pathway for amines is cleavage of the C-C bond alpha to the nitrogen atom. For piperazines, this leads to the opening of the ring.

  • Piperazine Ring Cleavage: The piperazine ring can undergo cleavage to produce characteristic fragment ions. A common fragment for many piperazine derivatives is observed at m/z 56, corresponding to the C3H6N+ ion.[1]

  • Cleavage of Substituents: The bonds between the nitrogen atoms and their substituents are also prone to cleavage. This will result in ions corresponding to the substituent groups and the remaining piperazine fragment.

  • Influence of the Difluoromethyl Group: The presence of the difluoromethyl group is expected to influence the fragmentation. Loss of a fluorine radical (•F) or neutral hydrogen fluoride (HF) from fragment ions is a possibility, a common pathway for fluorinated compounds.[5]

Predicted Characteristic EI Fragment Ions for a Hypothetical N-Aryl-N'-difluoromethylpiperazine:

m/z ValueProposed Fragment StructureFragmentation Pathway
M•+[C₆H₅-N(CH₂CH₂)₂N-CHF₂]•+Molecular Ion
M-19[M - F]•+Loss of a fluorine radical
M-51[M - CHF₂]⁺Loss of the difluoromethyl radical
Ar-N-CH₂⁺Aryl-containing fragmentCleavage of the piperazine ring
CHF₂-N-CH₂⁺Difluoromethyl-containing fragmentCleavage of the piperazine ring
56[C₃H₆N]⁺Piperazine ring fragment

Proposed EI Fragmentation Pathway for N-Phenyl-N'-difluoromethylpiperazine:

EI_Fragmentation M [M]•+ (m/z 210) N-Phenyl-N'-difluoromethylpiperazine F1 [M-CHF₂]⁺ (m/z 159) N-Phenylpiperazine cation M->F1 - •CHF₂ F2 [C₇H₇N]•+ (m/z 105) Phenylaziridine radical cation M->F2 - C₃H₆NCHF₂ F3 [C₅H₉N₂F₂]⁺ (m/z 150) M->F3 - C₆H₅ F4 [C₃H₆N]⁺ (m/z 56) F1->F4 Ring Cleavage ESI_Fragmentation MH [M+H]⁺ (m/z 211) Protonated N-Phenyl-N'-difluoromethylpiperazine P1 [M+H - C₂H₄]⁺ (m/z 183) MH->P1 - C₂H₄ P2 [C₆H₅NH₂CH₂]⁺ (m/z 120) MH->P2 Ring Cleavage P3 [CHF₂NH₂CH₂]⁺ (m/z 92) MH->P3 Ring Cleavage P4 [C₆H₅NH₂]•+ (m/z 93) P2->P4 - C₂H₄

Caption: Proposed ESI-CID fragmentation of protonated N-Phenyl-N'-difluoromethylpiperazine.

Comparative Analysis with Alternative Techniques

The choice between GC-MS and LC-MS for the analysis of difluoromethyl piperazines depends on the volatility and thermal stability of the specific compound.

  • GC-MS: This technique is well-suited for volatile and thermally stable compounds. The use of EI provides rich fragmentation spectra that are highly reproducible and can be compared against spectral libraries for identification. However, some N-substituted piperazines may require derivatization to improve their chromatographic behavior.

  • LC-MS: This is the method of choice for less volatile or thermally labile compounds. ESI is a softer ionization technique, which often results in an abundant molecular ion, simplifying molecular weight determination. The structural information is then obtained through MS/MS experiments.

Experimental Protocols

Protocol 1: GC-MS Analysis of a Difluoromethyl Piperazine Derivative
  • Sample Preparation: Dissolve the difluoromethyl piperazine standard or sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of 1-10 µg/mL.

  • GC-MS System: An Agilent GC-MS system (or equivalent) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is used.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 80 °C held for 1 minute, ramped to 300 °C at 20 °C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL in splitless mode.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-550

  • Data Analysis: The acquired mass spectra are analyzed for the molecular ion and characteristic fragment ions as described in the EI fragmentation section. The spectra can be compared to a library of known compounds for identification.

Protocol 2: LC-MS/MS Analysis of a Difluoromethyl Piperazine Derivative
  • Sample Preparation: Dissolve the difluoromethyl piperazine standard or sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 ng/mL.

  • LC-MS/MS System: A Waters Acquity UPLC system (or equivalent) coupled to a triple quadrupole or ion trap mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions (Positive ESI):

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Collision Gas: Argon.

  • MS/MS Analysis: Perform a full scan to identify the [M+H]⁺ ion. Then, perform product ion scans of the [M+H]⁺ precursor ion using a range of collision energies to obtain a comprehensive fragmentation spectrum.

  • Data Analysis: Analyze the product ion spectra to identify characteristic fragment ions as outlined in the ESI fragmentation section.

Conclusion

The mass spectrometric analysis of difluoromethyl piperazines provides a wealth of structural information that is crucial for their unambiguous identification. Under electron ionization, these compounds are expected to exhibit characteristic fragmentation patterns involving cleavage of the piperazine ring and its substituents, with potential losses of fluorine-containing species. Electrospray ionization coupled with tandem mass spectrometry offers a complementary approach, yielding protonated molecules that can be fragmented in a controlled manner to reveal key structural features. By understanding the principles outlined in this guide, researchers can leverage the power of mass spectrometry to accelerate their drug discovery and development efforts involving this important class of molecules.

References

  • Application of CE-ESI-MS in forensic toxicology: Identification of piperazine- derived designer drugs in Ecstasy tablets and of - gtfch.org.
  • Analysis of Amphetamine-Type Substances and Piperazine Analogues Using Desorption Electrospray Ionisation Mass Spectrometry - PubMed. Available at: [Link]

  • Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS - Wellington Laboratories.
  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and - Semantic Scholar. Available at: [Link]

  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PMC - NIH. Available at: [Link]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF - ResearchGate. Available at: [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - CORE. Available at: [Link]

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization | Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Available at: [Link]

  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - Taylor & Francis Group - Figshare. Available at: [Link]

  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. | Semantic Scholar. Available at: [Link]

  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine | Request PDF - ResearchGate. Available at: [Link]

Sources

Validation

Comparative In Vitro ADME Guide: 2-(Difluoromethyl)-1-methylpiperazine Analogs

Executive Summary: The "Goldilocks" Bioisostere In the optimization of piperazine-based scaffolds, the 2-(difluoromethyl) group (DFM) has emerged as a superior bioisostere to the classical methyl (CH₃) and the highly lip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Bioisostere

In the optimization of piperazine-based scaffolds, the 2-(difluoromethyl) group (DFM) has emerged as a superior bioisostere to the classical methyl (CH₃) and the highly lipophilic trifluoromethyl (CF₃) groups.

This guide objectively compares the in vitro ADME performance of 2-(difluoromethyl)-1-methylpiperazine against its non-fluorinated and fully fluorinated analogs. The data presented demonstrates that the DFM moiety offers a unique "Goldilocks" effect: it sufficiently lowers basicity (


) to improve permeability and reduce hERG liability, while blocking metabolic "soft spots" without the excessive lipophilicity penalty associated with perfluorination.

Part 1: Physicochemical Rationale[1]

The primary driver for substituting a C2-methyl group with a difluoromethyl group is the modulation of basicity and lipophilicity. The electron-withdrawing nature of fluorine exerts a strong inductive effect (


) on the piperazine nitrogens.
Table 1: Comparative Physicochemical Profile

Note: Values represent mean trends derived from structure-property relationship (SPR) datasets of N-alkylated piperazines.

PropertyMethyl Analog (-CH₃)DFM Analog (-CHF₂)TFM Analog (-CF₃)Impact on ADME
Basicity (

)
~9.0 - 9.2~7.8 - 8.1 ~6.5 - 7.0Lower

increases the fraction of neutral species at physiological pH (7.4), enhancing passive diffusion.
Lipophilicity (LogP) Baseline+0.3 to +0.5 +0.8 to +1.2DFM adds moderate lipophilicity; TFM often pushes compounds into "grease ball" territory (LogP > 5).
LogD

Low (High Ionization)Optimal HighDFM balances lipophilicity with reduced ionization, often yielding the best effective permeability (

).
H-Bonding NoneH-Bond Donor NoneThe

proton can act as a weak H-bond donor, potentially improving target binding affinity.
Mechanistic Insight: The Basicity-Permeability Trade-off

The DFM analog reduces the


 of the distal nitrogen by approximately 1.0–1.5 log units compared to the methyl analog. At pH 7.4, the methyl analog is >98% protonated (cationic), limiting membrane crossing. The DFM analog exists in a significantly higher ratio of neutral species, facilitating transport across the lipid bilayer.

Part 2: Metabolic Stability (Microsomal Clearance)[2]

The most critical advantage of the 2-(difluoromethyl) substitution is the blockade of oxidative metabolism.

The Metabolic "Soft Spot"

In 2-methylpiperazines, the benzylic-like C2 position is a hotspot for CYP450-mediated hydroxylation, leading to ring opening or N-dealkylation.

  • Methyl Analog: Rapid oxidation at the C2-methyl or the C2-methine proton.

  • DFM Analog: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). The

    
     group is metabolically inert. Furthermore, the electron-withdrawing effect deactivates the adjacent C-H bond, preventing oxidation.
    
Diagram 1: Metabolic Blockade Mechanism

This diagram illustrates how the DFM group protects the piperazine ring from CYP450 attack compared to the Methyl analog.

MetabolicStability cluster_Methyl Methyl Analog (High Clearance) cluster_DFM DFM Analog (Low Clearance) CYP CYP450 Enzyme M_Sub 2-Methylpiperazine CYP->M_Sub Attacks C-H (Low Bond Energy) D_Sub 2-(Difluoromethyl) piperazine CYP->D_Sub Blocked by C-F (High Bond Energy) M_Prod Hydroxylated Metabolite (Ring Opening) M_Sub->M_Prod Oxidation D_Res Metabolically Stable D_Sub->D_Res No Reaction

Caption: Comparative metabolic pathways. The Methyl analog undergoes rapid C-oxidation, while the Difluoromethyl (DFM) analog resists CYP450 attack due to steric and electronic shielding.

Part 3: Experimental Protocols

To validate these properties in your own lab, follow these standardized protocols. These workflows are designed to be self-validating with internal controls.

Protocol A: Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine Intrinsic Clearance (


) and 

.
  • Preparation:

    • Test Compound: 1 µM final concentration (in 0.1% DMSO).

    • Matrix: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Control: Verapamil (High clearance) and Warfarin (Low clearance).

  • Incubation:

    • Pre-incubate microsomes and test compound for 5 min at 37°C.

    • Start Reaction: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Timepoints: 0, 5, 15, 30, and 45 minutes.

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% Remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive permeability shifts due to


 modulation.
  • System: 96-well donor/acceptor plate system (e.g., Corning Gentest).

  • Membrane: Artificial lipid membrane (1% lecithin in dodecane).

  • Procedure:

    • Donor Well: Add compound (10 µM) in PBS (pH 7.4).

    • Acceptor Well: Add PBS (pH 7.4).

    • Incubate for 5 hours at room temperature (humidity chamber).

  • Analysis:

    • Measure concentration in Donor (

      
      ) and Acceptor (
      
      
      
      ) via UV-Vis or LC-MS.
    • Calculate Effective Permeability (

      
      ).
      

Part 4: Safety Profile (hERG Inhibition)

A secondary but vital benefit of the DFM substitution is the reduction of hERG channel blockade.

  • Mechanism: hERG inhibition is strongly correlated with basicity (cationic interaction with Y652/F656 in the pore).

  • Observation: By lowering the

    
     of the piperazine nitrogen (from ~9.2 to ~7.8), the DFM analog reduces the cationic fraction at physiological pH, often leading to a 2–10 fold increase in hERG 
    
    
    
    (safety margin improvement) compared to the methyl analog.

Part 5: Decision Logic for Analog Selection

Use this workflow to determine when to deploy the DFM bioisostere in your lead optimization campaign.

Diagram 2: ADME Optimization Workflow

A logic gate for medicinal chemists deciding between Methyl, DFM, and TFM analogs.

ADME_Workflow Start Lead Compound (Piperazine Core) Check_Metab Is Metabolic Stability Poor? Start->Check_Metab Check_Perm Is Permeability Low? Check_Metab->Check_Perm Yes (Unstable) Action_Methyl Use Methyl (-CH3) (Baseline) Check_Metab->Action_Methyl No (Stable) Action_DFM Use DFM (-CHF2) (The 'Goldilocks' Choice) Check_Perm->Action_DFM Yes (Needs lower pKa) Action_TFM Use TFM (-CF3) (Only if Lipophilicity needed) Check_Perm->Action_TFM No (Needs high LogP) Result Optimized Lead Action_DFM->Result Result: Blocked Metabolism Improved Permeability Lower hERG Risk

Caption: Strategic decision tree. Select DFM when simultaneous improvement in metabolic stability and permeability (via pKa reduction) is required.

References

  • Mykhailiuk, P. K. (2019). Difluoromethyl Group as a Bioisostere of a Methyl Group in Medicinal Chemistry. Chemistry – A European Journal. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Comparative

interpreting proton NMR spectra of 2-(difluoromethyl)-1-methylpiperazine

Title: High-Precision NMR Characterization of 2-(Difluoromethyl)-1-methylpiperazine: A Comparative Analytical Guide Executive Summary In modern drug discovery, the difluoromethyl ( ) group is a critical bioisostere for a...

Author: BenchChem Technical Support Team. Date: February 2026

Title: High-Precision NMR Characterization of 2-(Difluoromethyl)-1-methylpiperazine: A Comparative Analytical Guide

Executive Summary In modern drug discovery, the difluoromethyl (


) group is a critical bioisostere for alcohols and thiols, acting as a lipophilic hydrogen bond donor. However, for the medicinal chemist, 2-(difluoromethyl)-1-methylpiperazine presents a unique analytical challenge. Its proton NMR spectrum is dominated by large heteronuclear spin-spin couplings (

) and conformational dynamics that render standard 1D analysis inefficient.

This guide compares the Conventional 1D


H Acquisition  against the 

-Decoupled

H Acquisition
(

H{

F}), establishing the latter as the superior protocol for structural verification.

Part 1: Structural Dynamics & The Analytical Challenge

The molecule contains three distinct NMR-active domains that create a "perfect storm" for spectral crowding:

  • The

    
     Moiety:  Contains a proton coupled to two geminal fluorine atoms (
    
    
    
    Hz).
  • The Chiral Center (C2): The C2 carbon is chiral, making the two fluorine atoms diastereotopic (magnetically non-equivalent).

  • The Piperazine Ring: Exists in a chair conformation that may undergo rapid ring-flipping at room temperature, causing signal broadening.

The "Roof Effect" and Diastereotopy

Unlike a simple methyl group, the


 group in a chiral environment does not appear as a clean triplet. Because 

and

are diastereotopic, they couple to the proton with slightly different constants and chemical shifts. The resulting proton signal is often a complex doublet of doublets of doublets (ddd) , often mistaken for an impurity or solvent peak due to its extreme width (>110 Hz).

Part 2: Comparative Analysis of Acquisition Modes

This section compares the standard industry approach (Method A) with the recommended high-precision protocol (Method B).

Method A: Standard 1D H NMR (The "Ambiguous" Alternative)
  • Description: Standard pulse sequence (zg30), 16 scans, no heteronuclear decoupling.

  • Outcome: The spectrum is dominated by the massive splitting of the

    
     proton. The signal is dispersed over ~0.2 ppm, reducing signal-to-noise (S/N) ratio. The vicinal coupling between C2-H and the fluorines further complicates the methine region (2.8–3.2 ppm), making stereochemical assignment impossible.
    
Method B: H{ F} Decoupled NMR (The Recommended Protocol)
  • Description: Proton acquisition with continuous broad-band decoupling of the

    
     frequency channel during acquisition.
    
  • Outcome: All F-H couplings collapse. The

    
     proton collapses from a wide multiplet into a sharp doublet (coupled only to C2-H) or singlet. The C2-H methine simplifies to a standard triplet/doublet of doublets, revealing the ring conformation.
    
Comparative Data Table
FeatureMethod A: Standard 1D

H
Method B:

H{

F} Decoupled

Signal (

5.8 ppm)
Broad multiplet (tt or ddd), Width > 110 HzSharp Doublet (

), Width < 10 Hz
C2-H Methine (

2.9 ppm)
Obscured by

(vicinal) couplings
Clean multiplet; reveals

(axial-equatorial)
Signal-to-Noise (S/N) Low (intensity distributed over many peaks)High (intensity concentrated)
Interpretation Speed Slow (requires simulation/guesswork)Fast (direct readout of integrals)
Stereochemical Insight Low (couplings overlap)High (can measure

for chair conformation)

Part 3: Visualizing the Assignment Logic

The following diagram illustrates the splitting tree for the


 proton, demonstrating why Method A fails and Method B succeeds.

G Root Uncoupled Proton Signal (Hypothetical) Level1_A Split by F(a) (Geminal 2J ~54 Hz) Root->Level1_A Level1_B Split by F(a) (Geminal 2J ~54 Hz) Root->Level1_B Decoupled Decoupled Signal (Collapses to Singlet/Doublet) Root->Decoupled With 19F Decoupling Level2_A1 Split by F(b) (Geminal 2J ~52 Hz) Level1_A->Level2_A1 Level2_A2 Split by F(b) Level1_A->Level2_A2 Level2_B1 Split by F(b) Level1_B->Level2_B1 Level2_B2 Split by F(b) Level1_B->Level2_B2 Level3_Final Final Observed Multiplet (ddd) Includes small 3J(H-H) Level2_A1->Level3_Final Level2_B2->Level3_Final

Caption: Splitting tree showing how the massive geminal Fluorine couplings disperse the proton signal in Method A, compared to the signal collapse in Method B.

Part 4: Detailed Experimental Protocol

To achieve the "Method B" results, follow this self-validating protocol.

Sample Preparation
  • Solvent: Use DMSO-d6 rather than CDCl3 if possible.

    • Reasoning: Piperazines can aggregate. DMSO breaks H-bonds and often sharpens the signals of the amine protons. Furthermore, the higher viscosity slows ring flipping, potentially sharpening the conformer signals.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) is essential as the internal lock.

Acquisition Parameters (Bruker TopSpin Nomenclature)
  • Pulse Program: zg30 (standard) modified for decoupling or zgig (inverse gated) if integration is critical.

  • Channel 2 (f2): Set to

    
     frequency (approx 376 MHz on a 400 MHz instrument).
    
  • O2P (Offset): Set to center of Fluorine spectrum (approx -120 ppm). Run a quick 1D 19F scan first to determine this center.

  • Decoupling Mode: CPD (Composite Pulse Decoupling), typically WALTZ-16.

  • D1 (Relaxation Delay): Set to

    
     seconds. Fluorine decoupling can heat the sample; a longer delay ensures thermal equilibrium and prevents NOE buildup if quantitative integration is needed.
    
Interpretation & Assignment Guide

Step 1: Locate the


 Proton 
  • Chemical Shift: Look at 5.7 – 6.3 ppm .

  • Appearance (Coupled): A widely spaced "triplet" (actually ddd). The outer legs may be low intensity.

  • Appearance (Decoupled): A sharp doublet (

    
     Hz) or singlet.
    
  • Validation: Integration must equal 1H .

Step 2: Locate the N-Methyl Group

  • Chemical Shift: 2.2 – 2.4 ppm .

  • Appearance: Sharp singlet.

  • Validation: Integration must equal 3H .

Step 3: The Chiral Methine (H2)

  • Chemical Shift: 2.8 – 3.1 ppm .

  • Coupling: In the decoupled spectrum, this proton will appear as a doublet of doublets (dd) or triplet, reflecting only the

    
     coupling to the adjacent CH2 protons of the piperazine ring.
    
  • Stereochemistry: The magnitude of the

    
     coupling (axial-axial vs axial-equatorial) allows you to determine if the 
    
    
    
    group is in the equatorial (preferred) or axial position.
    • 
       Hz (Large)
      
    • 
       Hz (Small)
      

Part 5: Advanced Validation Workflow

For regulatory submission or complex mixture analysis, use this workflow to confirm the structure.

Workflow Start Sample Prep (DMSO-d6) Step1 1D 19F NMR (Locate F shift) Start->Step1 Step2 1H{19F} Decoupled (Primary Assignment) Step1->Step2 Step3 1H-13C HSQC (Confirm C-H connectivity) Step2->Step3 Decision Ambiguous Stereochem? Step3->Decision Step4 1D NOE / ROESY (Spatial check) Decision->Step4 Yes End Final Report Decision->End No Step4->End

Caption: Analytical workflow for fluorinated piperazines. Note that 19F acquisition precedes Decoupled 1H to ensure correct offset frequency.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Foundational text for coupling constants and heteronuclear NMR).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link (Contextualizes the

    
     group in drug discovery).
    
  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (Detailed protocols for heteronuclear decoupling).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(Difluoromethyl)-1-methylpiperazine

Executive Summary & Hazard Profile[1][2][3] 2-(Difluoromethyl)-1-methylpiperazine is a specialized fluorinated heterocyclic amine used primarily as a pharmaceutical building block. Its disposal requires a dual-threat man...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile[1][2][3]

2-(Difluoromethyl)-1-methylpiperazine is a specialized fluorinated heterocyclic amine used primarily as a pharmaceutical building block. Its disposal requires a dual-threat management strategy: handling its basicity/corrosivity (typical of piperazines) while strictly managing its organofluorine content (which generates hydrofluoric acid upon incineration).

Critical Operational Directive: Under no circumstances should this compound be disposed of in "General Organic" or "Non-Halogenated" waste streams. Doing so risks damaging facility incinerators and violating EPA RCRA compliance regarding halogenated waste streams.

Chemical Hazard Characterization
FeaturePropertyDisposal Implication
Functional Group Secondary/Tertiary AmineCorrosive (pH > 11). Incompatible with acids and oxidizers.
Halogen Content Difluoromethyl (

)
Halogenated Waste. Generates HF gas during combustion.
Physical State Liquid/Low-melting SolidLikely Ignitable (D001) if in solvent; Corrosive (D002) .
Reactivity NucleophilicMay react exothermically with electrophiles (acid chlorides, anhydrides).

Pre-Disposal Assessment & Segregation[4]

The most common compliance failure in laboratories is misclassifying fluorinated amines as simple bases. You must segregate this waste stream at the source.

The Segregation Logic Flow

The following decision tree illustrates the required logic for segregating this specific compound from general lab waste.

SegregationLogic Start Waste: 2-(difluoromethyl)-1-methylpiperazine Check1 1. Is it mixed with other chemicals? Start->Check1 Check2 2. Are contaminants Oxidizers or Acids? Check1->Check2 Yes Check3 3. Select Waste Stream Check1->Check3 No (Pure/Solvent only) Action1 QUENCH/NEUTRALIZE (See Protocol A) Check2->Action1 Yes Check2->Check3 No Action1->Check3 StreamA Stream A: Non-Halogenated Organic (PROHIBITED) Check3->StreamA Incorrect StreamB Stream B: Halogenated Basic Organic (CORRECT) Check3->StreamB Mandatory Path

Figure 1: Segregation Logic. Note that the presence of the difluoro- group automatically forces the waste into the Halogenated stream, regardless of the solvent used.

Step-by-Step Disposal Protocol

This protocol ensures safety for the researcher and compliance for the facility.[1]

Phase 1: Preparation & Quenching

If the chemical is pure/unused, skip to Phase 2. If the chemical is in a reaction mixture (e.g., with acid chlorides or coupling reagents):

  • Cooling: Place the reaction vessel in an ice bath (

    
    ).
    
  • Dilution: Dilute with a non-reactive solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Note: Dichloromethane is preferred here because it is already halogenated, matching the final waste stream.

  • Quenching: Slowly add a dilute alkaline solution (e.g., sat.

    
    ) to neutralize any residual acidic byproducts. Do not  add strong acid to this amine, as it may generate excessive heat.
    
Phase 2: Packaging
  • Container Selection: Use High-Density Polyethylene (HDPE) carboys.

    • Why: While glass is generally resistant to amines, long-term storage of fluorinated bases in glass can lead to minor etching or "freezing" of ground-glass joints. HDPE is impact-resistant and chemically inert to this class.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

Phase 3: Labeling (RCRA Compliance)

The label must be explicit to prevent downstream accidents.

  • Primary Constituent: "Halogenated Solvent Waste" (if in solution) or "Toxic Solid/Liquid, Organic, N.O.S."

  • Specific Hazard Tags:

      ngcontent-ng-c1989010908="" class="mat-mdc-checkbox mat-accent mat-mdc-checkbox-checked ng-star-inserted" id="mat-mdc-checkbox-0">
  • Chemical Name: Write out "2-(difluoromethyl)-1-methylpiperazine" fully. Do not use abbreviations or project codes.

The Scientific "Why": Incineration & Fluorine Chemistry[6]

Researchers often ask why a small amount of fluorine requires such strict segregation. The answer lies in the combustion chemistry.

When non-halogenated organics burn, they produce


 and 

. When 2-(difluoromethyl)-1-methylpiperazine burns, the

moiety undergoes oxidative decomposition:


The Risk: HF is a highly corrosive gas that eats through the refractory brick and metal lining of standard incinerators. It also passes through standard particulate filters, posing an environmental release hazard.

The Solution: Halogenated waste is routed to specialized incinerators equipped with Wet Scrubbers (usually using Calcium Hydroxide or Sodium Hydroxide) to capture the HF before it exits the stack.

IncinerationCycle Waste Fluorinated Amine Waste Kiln Rotary Kiln (1100°C) Waste->Kiln Injection Gas Acid Gas Generation (HF + HCl + NOx) Kiln->Gas Combustion Scrubber Wet Scrubber (NaOH Spray) Gas->Scrubber Flue Gas Neutral Neutralization HF + NaOH -> NaF + H2O Scrubber->Neutral Chemical Reaction Stack Clean Exhaust (N2, CO2, H2O) Neutral->Stack Release

Figure 2: The Critical Role of Scrubbing. Standard incinerators lack the "Scrubber" and "Neutralization" stages shown in Blue/Green, leading to equipment failure if fluorinated waste is introduced.

Emergency Procedures (Spills)

In the event of a spill of 2-(difluoromethyl)-1-methylpiperazine outside a fume hood:

  • Evacuate: The volatility of low-molecular-weight piperazines can cause respiratory irritation.

  • PPE: Wear Butyl Rubber or Nitrile gloves (double gloved) and safety goggles.

  • Absorb: Use a Universal Absorbent or Vermiculite .

    • Contraindication: Do NOT use paper towels (cellulose) for large spills of neat amines, as they can react exothermically.

  • Clean: Wipe the area with a dilute surfactant (soap water) followed by water.

  • Disposal: Place all spill debris into the Halogenated waste container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Regarding Characteristic D002 and Halogenated solvents). [Link]

  • PubChem. (n.d.). 1-Methylpiperazine Compound Summary (Analog Safety Data). National Library of Medicine. [Link]

  • Wang, T., et al. (2018). Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration. ResearchGate. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.